JSM-10292
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JSM-10292 is a small molecule drug that functions as a bradykinin B2 receptor antagonist. It was initially developed by Shire Orphan Therapies GmbH. The compound has been studied for its potential therapeutic applications in treating inflammation and other diseases. Bradykinin is a peptide that causes blood vessels to dilate, leading to a drop in blood pressure. By antagonizing the bradykinin B2 receptor, this compound can potentially mitigate the effects of bradykinin, making it a valuable compound in medical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JSM-10292 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The exact synthetic route and reaction conditions are proprietary and detailed information is not publicly available. general synthetic methods for small molecule drugs often involve:
Formation of intermediates: This may include reactions such as alkylation, acylation, or cyclization.
Purification: Techniques such as recrystallization, chromatography, or distillation are used to purify intermediates and the final product.
Final assembly: The final product is assembled through a series of reactions, which may include coupling reactions, deprotection steps, and final purification
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include:
Batch processing: Large quantities of reactants are combined in a reactor and allowed to react under controlled conditions.
Continuous processing: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient production.
Quality control: Rigorous testing and quality control measures are implemented to ensure the final product meets required specifications
Chemical Reactions Analysis
Types of Reactions
JSM-10292 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also occur, potentially leading to the formation of different products.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents and conditions used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: As a bradykinin B2 receptor antagonist, JSM-10292 is used in studies to understand the binding interactions and structure-activity relationships of receptor antagonists
Biology: The compound is used to study the physiological and pathological roles of bradykinin and its receptors in various biological processes
Medicine: This compound has potential therapeutic applications in treating conditions such as inflammation, pain, and cardiovascular diseases
Industry: The compound can be used in the development of new drugs and therapeutic agents targeting the bradykinin B2 receptor
Mechanism of Action
JSM-10292 exerts its effects by antagonizing the bradykinin B2 receptor. This receptor is a G-protein coupled receptor that mediates the effects of bradykinin, a peptide involved in various physiological processes such as vasodilation, inflammation, and pain. By binding to the bradykinin B2 receptor, this compound prevents bradykinin from exerting its effects, thereby reducing inflammation and pain .
Comparison with Similar Compounds
JSM-10292 is compared with other bradykinin B2 receptor antagonists, including:
- Fasitibant
- FR173657
- Anatibant
- WIN64338
- Bradyzide
- CHEMBL442294
Uniqueness
This compound is unique in its high affinity for the bradykinin B2 receptor and its ability to permeate cell membranes, allowing for detailed studies of both surface and intracellular receptors .
Properties
CAS No. |
1064674-16-3 |
---|---|
Molecular Formula |
C28H24F3N5O2 |
Molecular Weight |
519.5 g/mol |
IUPAC Name |
1-[[4-methyl-3-[[2-methyl-4-(4-methyl-1H-pyrazol-5-yl)quinolin-8-yl]oxymethyl]pyridin-2-yl]methyl]-3-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C28H24F3N5O2/c1-16-9-10-32-23(14-36-11-5-7-22(27(36)37)28(29,30)31)21(16)15-38-24-8-4-6-19-20(12-18(3)34-26(19)24)25-17(2)13-33-35-25/h4-13H,14-15H2,1-3H3,(H,33,35) |
InChI Key |
KFVOKCIYVVCZGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)CN2C=CC=C(C2=O)C(F)(F)F)COC3=CC=CC4=C(C=C(N=C43)C)C5=C(C=NN5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.